molecular formula C9H9NO2 B1279936 2-(Benzo[D]isoxazol-3-YL)ethanol CAS No. 57148-90-0

2-(Benzo[D]isoxazol-3-YL)ethanol

Cat. No. B1279936
CAS RN: 57148-90-0
M. Wt: 163.17 g/mol
InChI Key: CYKKOJQAYUCNGO-UHFFFAOYSA-N
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Description

2-(Benzo[D]isoxazol-3-YL)ethanol is a compound that can be associated with various chemical reactions and possesses a unique molecular structure. The compound is related to benzo[d]isoxazoles, which have been studied for their reactivity and potential applications in synthesizing novel organic molecules. Although the exact compound is not directly mentioned in the provided papers, the related research gives insights into the chemistry of similar benzo[d]isoxazole derivatives and their properties.

Synthesis Analysis

The synthesis of related compounds involves various strategies, including environmentally benign and pot-economical methods. For instance, a catalyst-free, one-pot multi-component protocol has been developed for the synthesis of novel benzo[d]imidazo[2,1-b]thiazol-3-yl derivatives using ethanol-PEG-600, which is a green approach that avoids traditional purification methods . Additionally, benzo[d]isoxazoles have been used as nucleophiles in gold-catalyzed cycloaddition reactions, providing access to polysubstituted molecules . These methods highlight the potential for synthesizing 2-(Benzo[D]isoxazol-3-YL)ethanol through similar green and efficient approaches.

Molecular Structure Analysis

The molecular structure of benzo[d]isoxazole derivatives has been characterized using various spectroscopic techniques and theoretical calculations. For example, the structure of a benzo[d]thiazole derivative was studied using FT-IR, NMR, UV-Vis spectroscopies, and X-ray diffraction methods, complemented by density functional theory (DFT) calculations . Such studies are crucial for understanding the geometry, vibrational modes, and electronic properties of the molecules, which can be applied to 2-(Benzo[D]isoxazol-3-YL)ethanol.

Chemical Reactions Analysis

Benzo[d]isoxazoles participate in a variety of chemical reactions. They have been found to act as nucleophiles in gold-catalyzed cycloaddition reactions . Additionally, the Brønsted acid-initiated reaction of 3-acyl-4,5-dihydrofurans with hydrazines or hydroxylamine leads to the formation of 2-(isoxazol-4-yl)ethanols . These reactions demonstrate the reactivity of benzo[d]isoxazole derivatives and provide a basis for predicting the chemical behavior of 2-(Benzo[D]isoxazol-3-YL)ethanol.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d]isoxazole derivatives can be inferred from related compounds. For instance, the synthesis and characterization of benzo[d]thiazole derivatives include analysis of their thermal behavior using TG/DTA thermograms . The acid-base and spectral properties of benzoimidazol-2-yl derivatives have also been investigated, providing insights into their protolytic equilibria and protonation centers . These studies contribute to a deeper understanding of the properties that 2-(Benzo[D]isoxazol-3-YL)ethanol may exhibit.

Scientific Research Applications

Synthesis and Chemical Applications

  • 2-(Benzo[D]isoxazol-3-YL)ethanol and related compounds have been utilized in the synthesis of polysubstituted pyrazoles and isoxazoles, important for their potential bioactivity (Chagarovskiy et al., 2016).
  • These compounds are also integral in the synthesis of novel alcohols based on benzo[c]phenanthrene moiety, which are evaluated for their cytotoxicity against human carcinoma cell lines (Guédouar et al., 2018).
  • Research has explored the formation of triheterocyclic compounds containing isoxazole, along with imidazole and coumarin ring systems, due to their considerable bioactivity (Rajanarendar et al., 2005).

Catalysis and Reaction Development

  • Benzo[D]isoxazol-3-YL derivatives have been used in gold-catalyzed cycloaddition reactions, which are significant in the development of new chemical syntheses (Xu et al., 2018).
  • The compound has found applications in lipase-catalyzed kinetic resolutions, contributing to advancements in enantioselective synthesis (Toșa et al., 2008).

Photolysis and Photochemical Studies

  • Studies have been conducted on the photolysis of 2-(heterocyclyl)isoxazol-5(2H)-ones, with 2-(Benzo[D]isoxazol-3-YL)ethanol derivatives playing a role in understanding the photochemical behavior of these compounds (Prager et al., 1994).

Corrosion Inhibition

  • 2-(Benzo[D]isoxazol-3-YL)ethanol derivatives have been investigated for their potential as corrosion inhibitors, an important application in industrial chemistry (Afzalkhah et al., 2017).

Safety And Hazards

The safety data sheet for “2-(Benzo[D]isoxazol-3-YL)ethanol” advises against breathing its mist, gas, or vapors. It also advises against contact with skin and eyes, and recommends the use of personal protective equipment, adequate ventilation, and the removal of all sources of ignition .

properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-6-5-8-7-3-1-2-4-9(7)12-10-8/h1-4,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYKKOJQAYUCNGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10483880
Record name 2-(BENZO[D]ISOXAZOL-3-YL)ETHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10483880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzo[D]isoxazol-3-YL)ethanol

CAS RN

57148-90-0
Record name 2-(BENZO[D]ISOXAZOL-3-YL)ETHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10483880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1,2-benzoxazol-3-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In analogy to example 356, the starting compounds 2-(benzo[d]isoxazol-3-yl)-ethanol and 2-(4-methyl-furazan-3-yl)-ethanol were prepared from 2-(benzo[d]isoxazol-3-yl)-acetic acid and 2-(4-methyl-furazan-3-yl)-acetic acid, respectively.
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Synthesis routes and methods II

Procedure details

To a solution of benzo[d]isoxazol-3-yl-acetic acid (0.86 g, 4.85 mmol) in anhydrous THF (40 mL) was added dropwise borane dimethylsulfide complex (0.58 mL, 10 M, 5.8 mmol) at 0° C. The mixture was allowed to warm to room temperature and was stirred over night. MeOH (10 mL) was carefully added and when the gas evolution ceased, the mixture was heated under gentle reflux for 4 hours. The reaction mixture was concentrated in vacuo and the remainder was dissolved in dichloromethane (20 mL). An aqueous solution of Na2CO3 (20 mL) was added and the aqueous layer was extracted with dichloromethane (3×20 mL). The combined organic layers were dried over Na2SO4 and concentrated in vacuo. The crude product was purified by chromatography on silica gel which afforded 537 mg (67.8%) of the title compound.
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0.86 g
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10 mL
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Yield
67.8%

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